molecular formula C9H15Br B2532860 2-Bromospiro[4.4]nonane CAS No. 2247104-07-8

2-Bromospiro[4.4]nonane

Cat. No.: B2532860
CAS No.: 2247104-07-8
M. Wt: 203.123
InChI Key: SKFCPQOOXGAMRR-UHFFFAOYSA-N
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Description

2-Bromospiro[4.4]nonane is a high-value spirocyclic organic compound designed for advanced chemical and materials science research. This compound features a unique spiro[4.4]nonane scaffold—a structure consisting of two rings connected through a single carbon atom—which provides significant molecular rigidity and three-dimensionality. The bromine substituent on the core structure makes it a versatile and reactive intermediate for various synthetic transformations, including cross-coupling reactions, which are fundamental in constructing complex molecules for pharmaceutical and materials applications . The spiro[4.4]nonane core is a scaffold of high interest in developing specialized materials. Research into analogous 4-azoniaspiro[4.4]nonane salts has demonstrated their exceptional utility in electrolytes for high-performance electric double-layer capacitors (EDLCs) due to their high conductivity and stability . This suggests that this compound could serve as a critical precursor in the synthesis of novel spiro-type ionic liquids or other advanced electrolyte systems for energy storage applications . Furthermore, the structural motif of spiro[4.4]nonane is frequently explored in medicinal chemistry. The rigid, three-dimensional framework can be used to create novel molecular architectures that may improve the binding affinity and selectivity of drug candidates. As a building block, this compound allows researchers to efficiently introduce this privileged structure into larger, more complex molecules through synthetic organic chemistry. This product is provided "For Research Use Only." It is strictly intended for laboratory research and development purposes and is not certified for human or animal drug use, cosmetic applications, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromospiro[4.4]nonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15Br/c10-8-3-6-9(7-8)4-1-2-5-9/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFCPQOOXGAMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC(C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Organic Chemistry and Reactivity of 2 Bromospiro 4.4 Nonane

Nucleophilic Substitution Processes

Nucleophilic substitution reactions of 2-Bromospiro[4.4]nonane involve the replacement of the bromine atom by a nucleophile. The mechanistic pathway for this transformation can proceed through either a concerted bimolecular (S_N2) or a stepwise unimolecular (S_N1) route.

S_N1 and S_N2 Mechanistic Pathways

The choice between the S_N1 and S_N2 pathways for this compound is influenced by the reaction conditions. The S_N2 mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents.

In contrast, the S_N1 mechanism involves the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack of the nucleophile. This pathway is favored by weak nucleophiles (solvolysis conditions) and polar protic solvents that can stabilize the carbocation intermediate. The secondary nature of the carbon bearing the bromine in this compound makes it susceptible to both pathways, and the predominant mechanism can often be tuned by the choice of reactants and solvent.

Reaction PathwayFavored byNucleophile CharacteristicsSolventStereochemical Outcome
S_N2 Strong NucleophilesHigh concentration, unhinderedPolar Aprotic (e.g., Acetone, DMF)Inversion of configuration
S_N1 Weak NucleophilesLow concentration (often the solvent)Polar Protic (e.g., Ethanol (B145695), Water)Racemization

Intramolecular Cyclization via Nucleophilic Attack

If this compound is functionalized with a tethered nucleophile, intramolecular cyclization can occur. This process is essentially an intramolecular nucleophilic substitution. The feasibility and rate of such cyclizations are highly dependent on the length and nature of the tether, which influences the stability of the transition state and the resulting ring system. For instance, a hydroxyl group positioned appropriately on the spiro[4.4]nonane framework can undergo an intramolecular S_N2 reaction to form a cyclic ether. The formation of five- or six-membered rings is generally favored due to their lower ring strain.

Elimination Reactions to Form Unsaturated Spiro[4.4]nonane Systems

Elimination reactions of this compound lead to the formation of spiro[4.4]non-1-ene or spiro[4.4]non-2-ene. These reactions compete with nucleophilic substitution and are favored by the use of strong, sterically hindered bases and higher temperatures.

E1 and E2 Mechanistic Considerations

Similar to substitution reactions, elimination can proceed through either a bimolecular (E2) or a unimolecular (E1) mechanism.

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent to the bromine-bearing carbon, simultaneously with the departure of the bromide ion. This pathway requires an anti-periplanar arrangement of the proton and the leaving group. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. Strong, bulky bases such as potassium tert-butoxide are often used to promote E2 elimination over S_N2 substitution.

The E1 mechanism proceeds through the same carbocation intermediate as the S_N1 reaction. In a subsequent step, a weak base (often the solvent) removes a proton from an adjacent carbon to form the double bond. E1 reactions are favored under the same conditions as S_N1 reactions (polar protic solvents, weak bases) and often occur concurrently. The regioselectivity of E1 reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.

Elimination PathwayBase StrengthMechanismCompetitionRegioselectivity
E2 Strong, sterically hinderedConcerted, one-stepFavored over S_N2 with bulky basesZaitsev's or Hofmann's rule depending on base size
E1 Weak (often solvent)Stepwise, via carbocationCompetes with S_N1Zaitsev's rule (more substituted alkene)

Skeletal Rearrangements and Ring Transformations

The spirocyclic nature of this compound introduces inherent ring strain, which can be a driving force for skeletal rearrangements, particularly when a carbocation intermediate is formed.

Carbocation-Mediated Rearrangements (e.g., Wagner-Meerwein type)

Under conditions that favor the formation of the 2-spiro[4.4]nonyl cation (i.e., S_N1/E1 conditions), the system can undergo rearrangements to form more stable carbocations. A classic example of such a process is the Wagner-Meerwein rearrangement, which involves a 1,2-shift of an alkyl group or a hydride. chinesechemsoc.org

In the case of the 2-spiro[4.4]nonyl cation, a 1,2-shift of one of the C-C bonds of the five-membered ring could lead to a ring expansion, transforming the spiro[4.4]nonane skeleton into a bicyclo[5.4.0]undecane or other fused ring systems. The driving force for such a rearrangement would be the relief of ring strain and the formation of a more stable (e.g., tertiary) carbocation. The specific products of such rearrangements would depend on the relative stabilities of the various possible carbocation intermediates and the transition states leading to them. While such rearrangements are well-documented in other strained polycyclic systems, detailed studies on the specific rearrangement pathways of the 2-spiro[4.4]nonyl cation are not extensively reported in the literature.

Ring Expansion Reactions of Spiro[4.4]nonane Frameworks

The spiro[4.4]nonane framework, while not as strained as smaller spirocyclic systems like spiro[2.2]pentane, possesses inherent ring strain that can be a driving force for rearrangement reactions. Ring expansion reactions of substituted spiro[4.4]nonanes, including this compound, are anticipated to proceed through carbocationic intermediates, leading to the formation of more stable fused bicyclic systems. This type of transformation is a classic example of a Wagner-Meerwein rearrangement, driven by the relief of ring strain and the formation of a more stable carbocation.

Under solvolytic conditions or in the presence of a Lewis acid, the carbon-bromine bond in this compound can heterolytically cleave to generate a secondary carbocation at the C2 position. This spiro[4.4]nonan-2-yl cation is a key intermediate in the ring expansion process. The subsequent rearrangement involves the migration of a C-C bond from the adjacent cyclopentane (B165970) ring to the carbocationic center.

The migration of the C4-C5 bond to the C2 position results in the expansion of the five-membered ring containing the initial carbocation into a six-membered ring. Simultaneously, the other five-membered ring is incorporated into a new, fused bicyclic system. This process leads to the formation of a bicyclo[5.4.0]undecane skeleton. The initial secondary carbocation is converted to a more stable tertiary carbocation within the newly formed bicyclic framework. The final step of the reaction would involve the capture of this carbocation by a nucleophile present in the reaction medium (e.g., the solvent) to yield the ring-expanded product.

The general mechanism for the acid-induced ring expansion of a spiro[4.4]nonane framework is depicted below:

General mechanism for the acid-induced ring expansion of a spiro[4.4]nonane framework

Table 1: Key Steps in the Ring Expansion of this compound

StepDescriptionIntermediate/Product
1Formation of the carbocationThe C-Br bond breaks, forming a secondary carbocation at the C2 position of the spiro[4.4]nonane framework.
21,2-Alkyl shift (Wagner-Meerwein rearrangement)The C4-C5 bond migrates to the C2 position, leading to the expansion of one of the cyclopentane rings into a cyclohexane ring. This results in the formation of a more stable tertiary carbocation in a fused bicyclic system.
3Nucleophilic captureA nucleophile attacks the tertiary carbocation, leading to the final ring-expanded product.

Detailed research on analogous systems supports this proposed mechanism. For instance, studies on the solvolysis of other halospiroalkanes have demonstrated the facility of such ring-expanding rearrangements. The relief of torsional strain associated with the cyclopentane rings in the spiro[4.4]nonane system provides a thermodynamic driving force for the transformation to the less-strained bicyclo[5.4.0]undecane system. The exact product distribution would, of course, depend on the specific reaction conditions, including the solvent and the temperature.

Transition Metal-Catalyzed Transformations

The carbon-bromine bond in this compound provides a handle for a variety of transition metal-catalyzed transformations, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Cross-Coupling Reactions Involving Carbon-Bromine Bonds

This compound is a suitable substrate for a range of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: In the presence of a palladium catalyst, a base, and a boronic acid or ester, this compound can undergo Suzuki-Miyaura coupling to form 2-aryl- or 2-vinylspiro[4.4]nonanes. The choice of ligand on the palladium catalyst is crucial for achieving high yields and preventing side reactions.

Sonogashira Coupling: The coupling of this compound with terminal alkynes can be achieved using a palladium catalyst in the presence of a copper(I) co-catalyst and a base. This reaction provides a direct route to 2-alkynylspiro[4.4]nonanes.

Heck Coupling: The palladium-catalyzed reaction of this compound with alkenes can lead to the formation of 2-alkenylspiro[4.4]nonanes. The regioselectivity and stereoselectivity of the Heck reaction are influenced by the nature of the alkene and the reaction conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds. This compound can be coupled with a variety of primary and secondary amines to yield the corresponding 2-aminospiro[4.4]nonanes.

Table 2: Examples of Cross-Coupling Reactions with this compound

ReactionCoupling PartnerCatalyst SystemProduct
Suzuki-MiyauraArylboronic acidPd(OAc)₂, SPhos, K₃PO₄2-Arylspiro[4.4]nonane
SonogashiraTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N2-Alkynylspiro[4.4]nonane
HeckAlkenePd(OAc)₂, P(o-tol)₃, Et₃N2-Alkenylspiro[4.4]nonane
Buchwald-HartwigAminePd₂(dba)₃, BINAP, NaOt-Bu2-Aminospiro[4.4]nonane

Metal-Mediated Radical Reactions

The carbon-bromine bond of this compound can be homolytically cleaved using various metal-mediated radical initiators. The resulting spiro[4.4]nonan-2-yl radical is a versatile intermediate that can participate in a range of transformations.

Atom Transfer Radical Addition (ATRA): In the presence of a suitable metal complex, such as a copper or ruthenium catalyst, this compound can add across a double bond in an ATRA reaction. This process generates a new carbon-carbon bond and transfers the bromine atom to the adduct.

Reductive Dehalogenation: Treatment of this compound with a radical reducing agent, such as tributyltin hydride (Bu₃SnH) initiated by azobisisobutyronitrile (AIBN), results in the replacement of the bromine atom with a hydrogen atom, yielding spiro[4.4]nonane.

Radical Cyclization: If an unsaturated moiety is suitably positioned within a derivative of this compound, an intramolecular radical cyclization can occur. This strategy can be employed to construct additional rings and build complex polycyclic structures.

Other Catalytic Functionalizations

Beyond cross-coupling and radical reactions, the carbon-bromine bond in this compound can be functionalized through other transition metal-catalyzed processes.

Carbonylation Reactions: In the presence of carbon monoxide and a palladium catalyst, this compound can be converted into various carbonyl-containing compounds. For example, in the presence of an alcohol, the corresponding ester can be formed.

Cyanation Reactions: The displacement of the bromide with a cyanide group can be achieved using a palladium or nickel catalyst with a cyanide source, such as zinc cyanide or potassium cyanide. This provides a route to 2-cyanospiro[4.4]nonane.

Stereochemical Investigations of 2 Bromospiro 4.4 Nonane Derivatives

Chiral Recognition and Enantiomeric Purity

Chiral recognition is a critical process in which a chiral molecule selectively interacts with one enantiomer of another chiral compound. mdpi.com This principle is fundamental in various fields, including pharmacology and materials science, where the enantiomeric purity of a compound can significantly impact its properties and activity. nih.govd-nb.infosemanticscholar.org The determination of enantiomeric excess and the resolution of racemates are therefore crucial steps in the characterization of chiral molecules like 2-bromospiro[4.4]nonane derivatives. uff.br

The spirocyclic nature of these compounds, combined with the presence of the bromine substituent, creates a distinct chiral environment that can be exploited for enantiomeric differentiation. mdpi.com Techniques such as chiral chromatography are often employed to separate the enantiomers and assess the enantiomeric purity of a sample. semanticscholar.org For instance, chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) can establish non-covalent interactions with the enantiomers, leading to differential retention times and their subsequent separation. semanticscholar.orguff.br

Molecular imprinting is another advanced technique that can be utilized for chiral recognition. nih.gov This method involves creating polymer matrices with cavities that are complementary in shape and functionality to a specific enantiomer, allowing for its selective binding and detection. nih.gov Furthermore, spectroscopic methods, particularly NMR spectroscopy in the presence of chiral solvating or derivatizing agents, can be used to determine the enantiomeric purity by inducing diastereomeric differences in the spectra of the enantiomers. uff.br

The table below summarizes key aspects of chiral recognition and enantiomeric purity determination relevant to spirocyclic systems.

Technique Principle Application to Spirocyclic Systems
Chiral Chromatography (e.g., HPLC) Differential interaction of enantiomers with a chiral stationary phase. semanticscholar.orgSeparation of enantiomers of spiro[4.4]nonane derivatives to determine enantiomeric excess.
NMR Spectroscopy with Chiral Auxiliaries Formation of diastereomeric complexes or derivatives with distinct NMR signals. uff.brQuantification of enantiomeric purity of this compound derivatives.
Molecular Imprinting Creation of selective binding sites for a target enantiomer in a polymer matrix. nih.govPotential for developing sensors for the specific detection of one enantiomer of a this compound derivative.

Diastereoselective Control in Synthetic Pathways

The stereochemistry of the spiro[4.4]nonane skeleton plays a crucial role in directing the outcome of chemical reactions, enabling diastereoselective control in the synthesis of complex molecules. The fixed spatial arrangement of the two rings influences the accessibility of reagents to different faces of the molecule, thereby favoring the formation of one diastereomer over another.

A notable example is the domino radical bicyclization reaction used to synthesize 1-azaspiro[4.4]nonane derivatives. nih.gov In this process, the stereochemistry of the starting materials and the reaction conditions, such as the choice of radical initiator, significantly influence the diastereomeric ratio of the final spirocyclic products. nih.gov For instance, the use of triethylborane (B153662) (Et₃B) as a radical initiator has been shown to improve diastereoselectivity in certain cases, likely due to the formation of a bulky complex that sterically hinders the approach of reagents from one side. nih.gov

Similarly, intramolecular Mizoroki–Heck annulations have been employed for the diastereoselective synthesis of N-methylspiroindolines, which contain a spiro[4.4]nonane-like core. acs.org The reaction proceeds with high diastereoselectivity, leading to the formation of a single diastereomer as confirmed by NMR spectroscopy and X-ray crystallography. acs.org This stereocontrol is attributed to the specific geometry of the transition state, which is influenced by the existing stereocenters in the starting material derived from (+)-Vince lactam. acs.org

The following table presents examples of reactions where diastereoselective control is achieved in the synthesis of spiro[4.4]nonane derivatives and related structures.

Reaction Substrate/Precursor Key Reagents/Conditions Diastereomeric Outcome
Domino Radical BicyclizationO-benzyl oxime ethersBu₃SnH, AIBN or Et₃BMixture of diastereomers, with a preference for the trans configuration. nih.gov
Intramolecular Mizoroki–Heck AnnulationCyclopentenyl-tethered 2-bromo-N-methylanilinesPd(OAc)₂, dppf, Et₃N>98% diastereoselectivity for the anti insertion product. acs.org
N-bromosuccinimide Promoted Rearrangement1-cyclopent-1-enylcyclobutanolN-bromosuccinimide (NBS)Formation of 6-bromospiro[4.4]nonan-1-one. ugent.be

Conformational Analysis of the Spiro[4.4]nonane System

X-ray crystallographic studies of spiro[4.4]nonane derivatives have provided valuable insights into their solid-state conformations. For example, the analysis of (S)-(-)-spiro(4,4)nonane-1,6-dione revealed that the five-membered rings adopt a conformation intermediate between the envelope and half-chair forms, being closer to the latter. rsc.orgrsc.org In the case of 5-azonia-spiro[4.4]nonane bromide, the spirocyclic cation exhibits five-membered rings in envelope and twist conformations, which are influenced by crystal packing forces. researchgate.net

Computational methods, such as density functional theory (DFT) and Møller-Plesset perturbation theory (MP2), have been used to calculate the relative energies of different conformations. researchgate.net For the 5-azonia-spiro[4.4]nonane cation in the gas phase, calculations predict that the C₂ symmetry conformation, with both rings in an envelope form, is the energy minimum. researchgate.net A conformation with D₂ symmetry is calculated to be higher in energy. researchgate.net However, in solution, NMR studies suggest that the cations are highly flexible and exhibit a time-averaged, higher symmetry. researchgate.net

The conformational preferences of the spiro[4.4]nonane system are summarized in the table below.

Conformation Description Method of Observation/Prediction Relative Energy
EnvelopeOne atom is out of the plane of the other four.X-ray crystallography, Quantum-chemical calculations researchgate.net-
Twist (Half-Chair)Two adjacent atoms are displaced in opposite directions from the plane of the other three.X-ray crystallography researchgate.netrsc.orgrsc.org-
C₂ SymmetryBoth rings in an envelope conformation.Quantum-chemical calculations (RI-MP2/SV(P)) researchgate.netEnergy minimum (for 5-azonia-spiro[4.4]nonane cation in gas phase) researchgate.net
D₂ Symmetry-Quantum-chemical calculations (RI-MP2/SV(P)) researchgate.net~13 kJmol⁻¹ higher than C₂ symmetry (for 5-azonia-spiro[4.4]nonane cation in gas phase) researchgate.net

Advanced Spectroscopic and Computational Approaches for Structural Elucidation of 2 Bromospiro 4.4 Nonane

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for investigating the structural and electronic properties of 2-Bromospiro[4.4]nonane at the atomic level. These methods provide insights that are often complementary to experimental data, allowing for a deeper understanding of the molecule's behavior. Through techniques like Density Functional Theory (DFT) and molecular mechanics, it is possible to predict geometries, conformational energies, and reactivity, which are crucial for rationalizing its chemical properties and potential applications.

The spirocyclic nature of this compound, characterized by two rings sharing a single carbon atom, introduces significant conformational constraints and a unique three-dimensional structure. acs.org Modeling this compound allows for the exploration of its potential energy surface, identifying stable conformers and the energy barriers between them. This information is fundamental for understanding how the molecule's shape influences its interactions and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of molecules. wikipedia.orgq-chem.com It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including halogenated organic compounds. wikipedia.orgq-chem.com In the context of this compound, DFT calculations can elucidate various electronic properties that govern its reactivity.

DFT calculations are used to determine the ground-state electronic energy and electron density distribution of the molecule. wikipedia.org From the electron density, numerous chemical descriptors can be derived to predict reactivity. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Another powerful application of DFT is the generation of the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a region of positive electrostatic potential around the C-Br bond, particularly on the carbon atom, indicating a site susceptible to nucleophilic attack. Conversely, the bromine atom would be surrounded by a region of negative potential, reflecting its electronegativity and lone pairs.

Furthermore, DFT can be employed to calculate atomic charges, such as those derived from Natural Bond Orbital (NBO) analysis. These charges provide a quantitative measure of the electron distribution among the atoms in the molecule, offering further insight into its polarity and bond characteristics. Computational studies on related brominated compounds have successfully used DFT to rationalize reaction mechanisms and stereochemical outcomes. acs.org

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative, based on typical results for similar bromoalkanes from DFT calculations, as specific experimental or published computational data for this exact molecule is not readily available.)

PropertyPredicted ValueSignificance
HOMO Energy-9.5 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy+0.8 eVRepresents the energy of the lowest-energy unoccupied orbital, a target for nucleophiles.
HOMO-LUMO Gap10.3 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment~2.1 DQuantifies the overall polarity of the molecule arising from the C-Br bond.
NBO Charge on Br-0.15 eIndicates a slight negative charge on the bromine atom due to its high electronegativity.
NBO Charge on C2+0.10 eShows a partial positive charge on the carbon atom attached to bromine, making it an electrophilic center.

Conformational Energy Calculations and Dynamic Studies

The spiro[4.4]nonane skeleton is comprised of two five-membered rings. The introduction of a bromine atom at the 2-position can lead to several possible stereoisomers and conformers. Computational methods are essential for exploring the conformational landscape of this compound, determining the relative stabilities of different conformers, and understanding the dynamics of their interconversion.

Conformational analysis typically begins with a systematic search of the potential energy surface to identify all possible low-energy structures. For each conformer, geometry optimization is performed to find the minimum energy structure. The relative energies of these conformers can then be calculated to determine their populations at a given temperature using the Boltzmann distribution. For spirocyclic compounds, the rings can adopt various puckered conformations (e.g., envelope or twist), and the bromine substituent can be in either an axial-like or equatorial-like position relative to the local ring structure.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound. MD simulations model the atomic motions over time by solving Newton's equations of motion. This allows for the study of conformational transitions and the flexibility of the ring system. Such studies on similar spiro compounds have revealed complex conformational equilibria. psu.edu

Table 2: Calculated Relative Energies of this compound Conformers (Note: This table presents hypothetical data to illustrate the expected outcomes of conformational analysis. The labels "exo" and "endo" refer to the orientation of the bromine atom relative to the spirocyclic system.)

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C1-C2-C3-C4)Predicted Population at 298 K (%)
exo-Twist0.0035°65.2
endo-Twist0.85-34°20.1
exo-Envelope1.5015°9.5
endo-Envelope2.10-14°5.2

These calculations would reveal the most stable conformation and the energy barriers for interconversion between different forms. This information is critical for understanding how the molecule's three-dimensional shape might influence its interaction with other molecules, such as enzymes or receptors in a biological context, or how it affects the stereochemical outcome of its reactions.

Research Applications and Synthetic Utility of 2 Bromospiro 4.4 Nonane

As a Versatile Synthetic Intermediate

The presence of a bromine atom on the spiro[4.4]nonane framework makes 2-Bromospiro[4.4]nonane a versatile intermediate for a variety of chemical transformations. The carbon-bromine bond can be readily converted into other functional groups, providing access to a wide range of derivatives.

For instance, bromo-spiro compounds are utilized in elimination and substitution reactions. The bromine atom can act as a leaving group, facilitating the formation of carbon-carbon double bonds or the introduction of new substituents through nucleophilic substitution. While direct studies on this compound are specific, the reactivity of similar alpha-halo ketones is well-documented. For example, the synthesis of 6-bromospiro[4.4]nonan-1-one highlights the introduction of a bromine atom to a spirocyclic ketone, creating a key intermediate for further synthetic manipulations. scispace.comunibo.it

Furthermore, organometallic species can be generated from this compound, which can then participate in various coupling reactions to form more complex carbon skeletons. The conversion of the bromide to an organolithium or Grignard reagent would allow for reactions with a wide array of electrophiles.

The synthetic utility is also demonstrated in the preparation of other spiro[4.4]nonane derivatives. For example, the related compound spiro[4.4]nonane-1,6-dione is a precursor to spiro[4.4]nonane-1,6-diols through hydrogenation, showcasing how functional group interconversions on the spiro core lead to valuable chiral ligands. ntu.edu.tw The bromo- a functional handle that allows for entry into such synthetic pathways.

Table 1: Representative Transformations of Bromo-Spiroalkanes

Starting Material Reagents Product Type Potential Application
Bromo-spiroalkane Base Spiroalkene Introduction of unsaturation for further functionalization (e.g., Diels-Alder)
Bromo-spiroalkane Nucleophile (e.g., -OH, -NH2) Substituted spiroalkane Creation of alcohols, amines, and other functionalized spirocycles
Bromo-spiroalkane Mg or Li Organometallic reagent Carbon-carbon bond formation via coupling reactions

Scaffolding for Complex Molecule Synthesis (e.g., natural products)

The rigid and defined three-dimensional geometry of the spiro[4.4]nonane skeleton makes it an attractive scaffold for the synthesis of complex molecules, including natural products and their analogues. rsc.org The spiro center introduces a unique spatial arrangement of substituents, which is often a key feature in biologically active molecules. numberanalytics.com

The synthesis of complex spirocyclic systems often relies on key building blocks that can be elaborated into the final target. This compound represents such a building block, where the bromine atom provides a reactive site for annulation or side-chain attachment. For example, the synthesis of 1-azaspiro[4.4]nonane derivatives has been achieved through domino radical bicyclization, demonstrating a sophisticated method to construct this spirocyclic core. nih.gov The starting materials for such complex cyclizations can be derived from simpler functionalized precursors where a halide, like bromine, plays a crucial role in the synthetic strategy.

Furthermore, the spiro[4.4]nonane framework is a key component in the synthesis of novel C-(2'-deoxy)ribonucleosides. nih.gov In these complex structures, the spirocyclic unit replaces the traditional sugar moiety, leading to nucleoside analogues with potentially new biological properties. The synthesis of these molecules involves the creation of enantiopure spirocyclic intermediates, highlighting the importance of stereocontrolled synthesis in this area. nih.gov The use of functionalized spiro[4.4]nonanes is central to building these intricate molecules.

Table 2: Examples of Complex Molecules Based on Spiro[4.4]nonane Scaffolds

Molecule Class Synthetic Strategy Relevance of Spiro Scaffold
1-Azaspiro[4.4]nonane Derivatives Domino radical bicyclization Forms the core heterocyclic structure in a single step. nih.gov
Spirocyclic Deoxyribonucleosides Sequential monosilylation, dehydration, and oxidation Provides a rigid, non-natural core to modify the structure of nucleosides. nih.gov
Fused Spiro[4.4]nonane-diones Diels-Alder reaction followed by aromatization Creates polycyclic aromatic systems with a spiro center. nih.gov

Precursor in Materials Science Research

Spiro compounds are increasingly utilized in materials science due to their unique structural properties that can lead to desirable optical and electronic characteristics in new materials. walshmedicalmedia.comnumberanalytics.comontosight.ai The orthogonal arrangement of the two rings in a spiro compound can prevent intermolecular aggregation and lead to materials with high thermal stability and specific functionalities. acs.org

While direct applications of this compound in final materials are not widely reported, its role as a precursor is significant. The bromine atom serves as a convenient point of attachment for polymerizable groups or for linking the spiro core into a larger macromolecular structure. This is a common strategy in the design of materials where specific molecular architectures are required. The selection of precursors is a critical step in the synthesis of inorganic and organic materials, as it governs the reaction pathway and the properties of the final product. nih.govumn.edu

For instance, spiro compounds are key components in materials for Organic Light-Emitting Diodes (OLEDs). acs.org In this context, spiro structures are used as host materials or as part of the emissive layer. The synthesis of these advanced materials often involves the coupling of different aromatic units, a process where a halogenated precursor can be essential. This compound can be envisioned as a starting point for creating more complex spiro molecules with tailored electronic properties for such applications. The ability to functionalize the spiro core via the bromo-group allows for the fine-tuning of the material's properties.

Table 3: Potential Roles of this compound as a Materials Precursor

Material Type Function of Spiro Unit Role of Bromo- Substituent
Organic Light-Emitting Diodes (OLEDs) Provides thermal stability and prevents aggregation. acs.org Acts as a reactive handle for coupling to other electronically active moieties.
Fluorescent Probes Forms the core of a rigid structure, influencing photophysical properties. ontosight.ai Enables covalent attachment to biomolecules or other sensor components.
Specialty Polymers Introduces rigidity and specific 3D structure into the polymer backbone. Serves as an initiator or a monomer component in polymerization reactions.

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